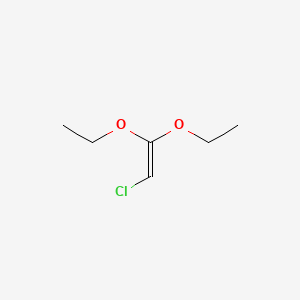

Chloroketene diethylacetal

Description

Structure

3D Structure

Properties

CAS No. |

42520-09-2 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

2-chloro-1,1-diethoxyethene |

InChI |

InChI=1S/C6H11ClO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

VAHVMMZLTJXKGJ-UHFFFAOYSA-N |

SMILES |

CCOC(=CCl)OCC |

Canonical SMILES |

CCOC(=CCl)OCC |

Other CAS No. |

42520-09-2 |

Synonyms |

chloroketene diethylacetal |

Origin of Product |

United States |

Synthetic Methodologies for Chloroketene Diethylacetal and Analogous Structures

Established Synthetic Routes to Chloroketene Diethylacetal

The traditional and most cited methods for synthesizing this compound and its analogues rely on two main strategies: the dehydrohalogenation of a dihaloacetal precursor or the reaction of an acyl chloride with an orthoester.

One common pathway involves the initial formation of dichloroacetaldehyde (B1201461) diethyl acetal (B89532), which is then subjected to dehydrochlorination. This precursor is typically synthesized by reacting dichloroacetaldehyde with ethanol (B145695) in the presence of an acid catalyst. smolecule.com The subsequent elimination of hydrogen chloride yields the target this compound.

An alternative and widely used laboratory-scale synthesis involves the direct reaction of chloroacetyl chloride with triethyl orthoformate. researchgate.netkoreascience.kr This method is frequently employed in the preparation of various heterocyclic compounds where this compound serves as a key intermediate. Another related approach is the dehydrobromination of bromoacetaldehyde (B98955) diethyl acetal using a strong base, which yields the parent ketene (B1206846) diethylacetal and provides a foundational methodology for preparing halogenated variants. orgsyn.org

A patented industrial process describes the synthesis of the analogous chloroacetaldehyde (B151913) dimethyl acetal from the reaction of vinyl acetate (B1210297) and chlorine in methanol, which can be adapted for the diethyl derivative. google.com This method boasts high yields by carefully controlling reaction temperature and removing by-products to shift the reaction equilibrium. google.com

The successful synthesis of this compound is highly dependent on the precise control of reaction parameters. The transformation of precursors is optimized by managing temperature, reagent stoichiometry, and the removal of by-products.

For the route starting from dichloroacetaldehyde, the acetalization step is critical. This reaction is typically performed by treating the aldehyde with at least two molar equivalents of ethanol. The reaction is catalyzed by a strong acid and often requires heating to drive the reaction to completion.

The subsequent dehydrochlorination of the resulting dichloroacetaldehyde diethyl acetal requires a strong base to facilitate the elimination of HCl. The choice of base and solvent system is crucial to prevent side reactions and polymerization of the reactive ketene product.

The table below summarizes typical conditions for these established transformations.

| Precursor(s) | Reagent(s) | Catalyst/Base | Solvent | Temperature (°C) | Reported Yield |

| Dichloroacetaldehyde, Ethanol | - | H₂SO₄ (conc.) | None | 60–70 | 40–50% (for dimethyl acetal) |

| Bromoacetaldehyde diethyl acetal | - | Potassium tert-butoxide | tert-Butyl Alcohol | Reflux | 67–75% (for ketene diethylacetal) |

| Vinyl Acetate, Chlorine | Methanol | - | Methanol | 0–10 | >90% (for dimethyl acetal) |

| Chloroacetyl chloride | Triethyl orthoformate | - | Dioxane or other inert solvent | Reflux | Not specified, used in-situ |

Catalysis is central to the efficient synthesis of acetals, including the precursors to this compound. The formation of dichloroacetaldehyde diethyl acetal from its aldehyde and alcohol precursors is an equilibrium-driven process that requires an acid catalyst. masterorganicchemistry.com

Brønsted and Lewis Acids: Traditional methods employ strong Brønsted acids like sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). smolecule.comnih.gov These catalysts function by protonating the carbonyl oxygen of the aldehyde, which activates the carbonyl carbon towards nucleophilic attack by ethanol. youtube.com Lewis acids are also effective.

Solid Acid Catalysts: To overcome issues associated with corrosive liquid acids, such as difficult removal and disposal, solid acid catalysts have been developed. Cation-exchange resins, like Amberlite IR-120, offer significant operational advantages, including easy separation from the reaction mixture and the potential for regeneration and reuse. The reaction is driven to completion by heating the components with the resin and removing the water formed during the reaction via distillation.

Bases in Dehydrohalogenation: In the elimination step to form the ketene, a strong, non-nucleophilic base is required rather than a catalyst. Potassium tert-butoxide is a standard reagent for this transformation, effectively removing a proton and facilitating the elimination of a chloride ion to form the carbon-carbon double bond of the ketene acetal. orgsyn.org

Modern Developments in the Preparation of this compound and Related Haloketene Acetals

While the fundamental routes remain relevant, modern organic synthesis seeks methods that offer higher efficiency, greater stability of intermediates, and milder reaction conditions. Research into the synthesis of related structures, such as ketene N,O-acetals and fluorinated ketene acetals, provides insight into innovative approaches that can be applied to this compound. thieme-connect.comnih.gov Modern methods often focus on creating highly stable and isolable ketene acetal products, sometimes by incorporating an electron-withdrawing group at the β-position. researchgate.netcolab.ws

Recent advancements in synthetic methodology have introduced novel reagents and reaction environments that can improve the synthesis of ketene acetals.

Orthoformates as Reagents and Water Scavengers: The use of triethyl orthoformate not only serves as a reactant with chloroacetyl chloride but also acts as a dehydrating agent, driving the equilibrium towards acetal formation in other synthesis routes. koreascience.krchemrxiv.org

Novel Base Systems: While strong alkoxides are traditional, other organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used in related reactions involving chloroacetyl chloride, suggesting its potential as a non-nucleophilic base in dehydrohalogenation steps under milder conditions. researchgate.net

Alternative Energy Sources: Microwave irradiation has been shown to accelerate related organic reactions, potentially reducing reaction times and improving yields in the synthesis of heterocyclic compounds derived from these intermediates. researchgate.net

Photocatalysis: The field of photocatalysis has introduced new possibilities for acetalization under neutral conditions using visible light and a photocatalyst, an approach that could be adapted for acid-sensitive substrates in the future. nih.gov

Optimizing reaction yield and purity is a key focus of synthetic methodology. For the synthesis of chloroketene acetals, several factors are critical.

Temperature Control: In the exothermic reaction between vinyl acetate and chlorine, maintaining a low temperature (0-10 °C) is crucial to prevent side reactions and degradation of the product, leading to yields greater than 90%. google.com

Removal of By-products: Acetal formation is a reversible reaction. To achieve high yields, the water produced must be removed. This can be accomplished by using a dehydrating agent, azeotropic distillation, or by using an orthoester which consumes water as it reacts. google.commasterorganicchemistry.com In the vinyl acetate method, distilling off low-boiling fractions, such as the methyl acetate by-product, shifts the equilibrium in favor of the desired acetal. google.com

Purification Techniques: Fractional distillation under reduced pressure is the standard method for purifying the final this compound product and its precursors. orgsyn.org The purity is typically assessed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify any by-products. For high-purity applications, silica (B1680970) gel chromatography may also be employed.

The following table summarizes reported yields for various acetal synthesis methods, highlighting the effectiveness of optimized conditions.

| Method/Precursor | Key Condition(s) | Reported Yield |

| Dehydrobromination of Bromoacetal | K-t-BuO, Reflux | 67–75% |

| Vinyl Acetate + Cl₂ | Low Temperature (0-10°C), By-product removal | >90% |

| Bromoacetamide Synthesis | Distillation under vacuum | 78-81% |

| Dichloroacetaldehyde Acetalization | H₂SO₄ catalyst | 40-50% |

Comparative Analysis of Synthetic Strategies and Methodological Advancements

A comparative analysis of the primary synthetic routes to this compound highlights distinct advantages and disadvantages for each strategy.

The reaction of chloroacetyl chloride with triethyl orthoformate offers a more direct, one-pot approach that is often used for in-situ generation of the ketene acetal for subsequent reactions. koreascience.kr This method avoids the isolation of potentially unstable intermediates. However, chloroacetyl chloride is a highly reactive and corrosive reagent that must be handled with care.

The synthesis from vinyl acetate and chlorine represents a highly efficient industrial process, achieving excellent yields through careful control of reaction conditions and continuous removal of by-products. google.com Its complexity and requirement for specialized equipment may make it less suitable for typical laboratory-scale synthesis but demonstrates a highly optimized pathway.

Methodological advancements focus on improving the safety, efficiency, and environmental profile of these syntheses. The move from corrosive liquid acids to reusable solid acid catalysts like ion-exchange resins for the acetalization step is a significant improvement in terms of handling and waste reduction. Similarly, exploring milder, non-nucleophilic organic bases could offer more controlled conditions for the dehydrohalogenation step compared to reactive metal alkoxides. While modern techniques like photocatalysis have not been specifically reported for this compound, their successful application in general acetal synthesis points towards future directions for developing greener and more efficient synthetic routes. nih.gov

Reactivity and Mechanistic Investigations of Chloroketene Diethylacetal

Cycloaddition Reactions Involving Chloroketene Diethylacetal

The electron-rich nature of the double bond in this compound allows it to readily engage in cycloaddition reactions with electron-poor counterparts. These reactions are fundamental for synthesizing complex molecular architectures, including four- and six-membered rings. The primary modes of cycloaddition are the [2+2] and [4+2] pathways.

The [2+2] cycloaddition is a characteristic reaction of ketene (B1206846) acetals, leading to the formation of four-membered rings. This pathway often competes with the [4+2] cycloaddition, with reaction conditions playing a crucial role in determining the product outcome.

The reaction of this compound with α,β-unsaturated carbonyl compounds can proceed via a [2+2] cycloaddition pathway. This reaction is influenced by the specific nature of the reactants and conditions. For instance, the reaction between ketene acetals and α,β-unsaturated carbonyl compounds can yield four-membered ring products, particularly at lower temperatures. researchgate.net The interaction typically occurs between the electron-rich double bond of the ketene acetal (B89532) and the electron-deficient double bond of the carbonyl compound. However, in many cases, especially with α,β-unsaturated systems, the [4+2] cycloaddition is the thermodynamically favored pathway. researchgate.net

The [2+2] cycloaddition of this compound can lead to the formation of either cyclobutane (B1203170) or oxetane (B1205548) derivatives, depending on which π-system of the reaction partner is involved.

Cyclobutane Derivatives : When reacting with electron-poor alkenes, this compound can form cyclobutane rings. For example, the reaction of dichloroketene (B1203229) with dimethylketene (B1620107) dimethyl acetal specifically yields a cyclobutanone (B123998) derivative. researchgate.net While this involves a related chloroketene, it illustrates the general reactivity pattern. The formation of a four-membered carbocycle results from the reaction across the C=C double bond of the dienophile.

Oxetane Derivatives : The reaction can also occur with the carbonyl group (C=O) of an aldehyde or ketone, leading to the formation of a 2,2-dialkoxyoxetane. researchgate.net These reactions often require catalysis, for example by zinc chloride, and proceed readily at room temperature. researchgate.net At lower temperatures (below -20°C), the reaction between a ketene acetal and an α,β-unsaturated carbonyl compound may favor the [2+2] cycloaddition to form an oxetane, which can sometimes be isolated. researchgate.net At higher temperatures, these oxetanes can be thermally unstable and may either revert to the starting materials or rearrange to the more stable dihydropyran products. researchgate.netresearchgate.net

The table below summarizes the formation of four-membered rings from related ketene acetal reactions.

Table 1: Examples of [2+2] Cycloaddition Products Data derived from analogous ketene acetal reactions.

| Ketene Acetal | Reaction Partner | Catalyst/Conditions | Product Type | Citation |

|---|---|---|---|---|

| Dichloroketene | Dimethylketene dimethyl acetal | Not specified | Cyclobutanone | researchgate.net |

| 1,1-Dimethoxypropene | Various aldehydes (RCHO) | Lewis Acid | 2,2-Dimethoxyoxetane | researchgate.net |

| Ketene acetals | Electron-poor carbonyl compounds | ZnCl₂ | 2,2-Dialkoxyoxetane | researchgate.net |

The efficiency and outcome of [2+2] cycloadditions involving ketene acetals can be significantly influenced by external factors such as catalysis and pressure.

Lewis Acid Catalysis : Lewis acids, such as zinc chloride (ZnCl₂), are effective catalysts for the [2+2] cycloaddition between ketene acetals and carbonyl compounds. researchgate.net The catalyst activates the carbonyl compound, making it more electrophilic and facilitating the reaction even at room temperature. researchgate.net This catalytic approach broadens the scope of the reaction to include a wider variety of aldehydes and ketones. researchgate.net The formation of the resulting oxetanes can be reversible in the presence of the catalyst. researchgate.net

Pressure : High pressure is another tool used to promote cycloaddition reactions, particularly when steric hindrance is a factor. Application of high pressure (e.g., 15 kbar) has been shown to be essential for achieving good conversions in cycloadditions involving sterically hindered substrates. researchgate.net While this has been demonstrated for both [2+2] and [4+2] pathways, it is a valuable technique for overcoming high activation barriers. researchgate.net

This compound can act as a heterodienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. More commonly, however, it reacts as a dienophile with heterodienes or as a precursor in reactions that ultimately yield six-membered heterocyclic systems. The most prominent application is its reaction with α,β-unsaturated carbonyl compounds.

A significant reaction of this compound is its [4+2] cycloaddition with α,β-unsaturated aldehydes and ketones. researchgate.net This reaction serves as a powerful method for synthesizing 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans. researchgate.netresearchgate.net These dihydropyrans are valuable intermediates, as they can be readily converted to α-pyrones through dehydrohalogenation upon treatment with alkoxides. researchgate.netresearchgate.net

The reaction is typically carried out by heating the reactants, sometimes in a sealed tube, at temperatures around 150°C. cdnsciencepub.com This cycloaddition is considered a hetero-Diels-Alder reaction where the α,β-unsaturated carbonyl compound acts as the heterodiene. The reaction generally proceeds to yield the thermodynamically more stable dihydropyran over the kinetically favored oxetane, especially at higher temperatures. researchgate.netresearchgate.net

The table below presents examples of dihydropyran formation from the reaction of chloroketene acetals with various α,β-unsaturated carbonyl compounds.

Table 2: Formation of Dihydropyrans via [4+2] Cycloaddition of Chloroketene Acetals

| Chloroketene Acetal | α,β-Unsaturated Carbonyl Compound | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| Chloroketene dimethyl acetal | 2-Acetoxymethylene-α-tetralone | 130°C, 24 h | 3-Chloro-4-methoxy-dihydropyran derivative | 82% | cdnsciencepub.com |

| Chloroketene acetals | β-Methoxy enones | ~150°C | 3-Chloro-4-methoxy-3,4-dihydro-1,2-pyrans | 35-80% | cdnsciencepub.com |

| Chloroketene acetals | α,β-Unsaturated aldehydes | Not specified | 2,2-Dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans | N/A | researchgate.net |

[4+2] Cycloadditions (Hetero-Diels-Alder Type Reactions)

Regio- and Stereoselectivity in [4+2] Cycloadditions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. libretexts.org The regioselectivity and stereoselectivity of these reactions involving this compound are influenced by the electronic nature of the reactants and the reaction conditions.

In the context of forming tetrahydroquinoline derivatives, the reaction between N,N-dialkylanilines and suitable dienophiles can proceed via a [4+2] cycloaddition. researchgate.net While direct examples detailing the regio- and stereoselectivity of this compound in this specific annulation are not prevalent in the provided information, the general principles of [4+2] cycloadditions suggest that the substitution pattern on both the diene and dienophile would dictate the orientation and stereochemical outcome of the product. libretexts.orgnih.gov For instance, in Lewis acid-promoted [4+2] cycloadditions of furanyl cyclopropanes with nitrosoarenes, the choice of the Lewis acid can control the regioselectivity of the resulting 1,2-oxazine derivatives. rsc.org

Ketenes and their derivatives are known to participate in various cycloadditions, including [2+2] and, less commonly, [4+2] reactions. wikipedia.org The stereochemistry in these reactions is often well-controlled. libretexts.org For example, in the cycloaddition of ketenes with alkenes, cis-alkenes tend to react more readily than trans-alkenes. wikipedia.org While this compound itself is not a ketene, its reactivity can be analogous. The cycloaddition of chloroketene acetals with α,β-unsaturated aldehydes and ketones yields 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans, which can be converted to α-pyrones. researchgate.net The regiochemistry of these cycloadditions is highly specific. researchgate.net

Nucleophilic Reactivity and Substitution Pathways of this compound

This compound is susceptible to attack by nucleophiles, leading to substitution of the chlorine atom. purkh.comlibretexts.org This reactivity is fundamental to its application in the synthesis of various heterocyclic compounds. numberanalytics.com

This compound reacts with primary amines, which act as heteroatomic nucleophiles. numberanalytics.com The nature of the product depends on the structure of the amine. For instance, the reaction with aniline (B41778) yields ethyl N-phenylchloracetimidate. jst.go.jp In contrast, reactions with heterocyclic primary amines can lead to more complex, cyclized products. researchgate.netjst.go.jp The initial step in these reactions is typically a nucleophilic attack by the amine on the electrophilic carbon of the this compound. purkh.comlibretexts.org

The general reactivity of carboxylic acid derivatives towards nucleophiles provides a framework for understanding the behavior of this compound. libretexts.org The presence of the chlorine atom, an electronegative group, enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack. libretexts.org

The reaction of this compound with certain heterocyclic primary amines leads to the formation of fused imidazole (B134444) ring systems. jst.go.jpgoogleapis.com Specifically, 2-aminopyridine (B139424) and 2-aminoquinoline (B145021) react with this compound to produce imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]quinoline derivatives, respectively. researchgate.netjst.go.jp This transformation involves an initial reaction of the primary amine with the acetal, followed by an intramolecular cyclization to form the imidazole ring.

The formation of such fused heterocycles is a valuable synthetic strategy. nih.gov For example, imidazo-fused heterocycles are of interest for their potential applications in medicinal chemistry. googleapis.com The reaction sequence likely involves the formation of an intermediate that facilitates the ring-closing step.

Rearrangement Reactions Initiated by this compound

While direct examples of this compound initiating well-known named rearrangement reactions are not explicitly detailed in the provided search results, its reaction products can undergo subsequent rearrangements. Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wiley-vch.deslideshare.netlibretexts.org

For instance, the products derived from the reaction of this compound with amines or other nucleophiles may possess the structural features necessary for rearrangement under specific conditions. acs.org The study of annelation of isocytosines with other reagents shows that substitutions can influence the course of the reaction and lead to rearrangements. academictree.org

Stereochemical Aspects in Reactions of this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility, enabling the construction of complex molecules with defined three-dimensional structures.

Diastereoselective and Enantioselective Approaches

Diastereoselectivity is frequently observed in cycloaddition reactions of this compound and its derivatives. In intramolecular [2+2] cycloadditions, high diastereoselectivity is often achieved, leading to the formation of cis-fused cyclobutanone rings. nih.gov This selectivity arises from the geometric constraints of the transition state. Similarly, the reaction of dichloroketene with certain cycloalkenes proceeds with high diastereoselectivity. dss.go.th The reaction of 2-acylaminoacrylates with ketene diethylacetal under thermal conditions can also yield cyclobutanes, providing access to protected β-hydroxycyclobutane-α-amino acids with specific diastereomerism. rsc.org

Enantioselective synthesis , which yields one enantiomer of a chiral product in excess over the other, is a more challenging goal. libretexts.org Achieving enantioselectivity in reactions with achiral reagents like this compound necessitates the use of a chiral influence, most commonly a chiral catalyst. libretexts.org While specific reports on enantioselective catalysis for this compound are sparse, the principles are well-established in modern organic synthesis. organic-chemistry.orgnih.gov Strategies applicable to this system include:

Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to a reaction partner (e.g., an aldehyde or imine), creating a chiral environment that directs the nucleophilic attack of the ketene acetal to one face of the electrophile.

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids or similar hydrogen-bond donors can activate electrophiles and control the stereochemical outcome of the subsequent reaction. researchgate.net

Chiral Anion-Binding Catalysis: This strategy involves a chiral catalyst (like a squaramide) that binds to an anion, which in turn directs the enantioselective addition to an electrophilic intermediate. nih.gov

Any reaction that produces a non-racemic product from achiral precursors must, by definition, be under at least partial kinetic control, as thermodynamic control would inevitably lead to an equal mixture of enantiomers which have identical Gibbs free energy. wikipedia.org

Control of Stereogenic Centers in Reaction Products

The control of newly formed stereogenic centers is dictated by the mechanism and transition state geometry of the specific reaction.

In diastereoselective cycloadditions , the observed stereochemistry is often rationalized by examining the transition state models. For the formation of cis-fused cyclobutanones in intramolecular cycloadditions, the preferred transition state is one in which large substituents on the tether adopt a pseudoequatorial position to minimize steric strain. nih.gov This conformational preference translates directly into the stereochemistry of the bicyclic product. Frontier Molecular Orbital (FMO) theory provides a more fundamental explanation for the stereochemical course of cycloadditions. libretexts.org For a thermal [4+2] cycloaddition, the reaction proceeds via a suprafacial pathway, where the new sigma bonds are formed on the same face of both the diene and the dienophile, a process which is symmetry-allowed. libretexts.org In contrast, a thermal [2+2] cycloaddition is symmetry-forbidden for a suprafacial approach and would require a geometrically difficult antarafacial pathway. libretexts.org This is why many [2+2] cycloadditions proceed through stepwise, ionic mechanisms or require photochemical activation.

In enantioselective catalysis , the chiral catalyst is the primary element of control. The catalyst and substrate form a diastereomeric complex, leading to two possible transition states that differ in energy. libretexts.org The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one enantiomer in excess. libretexts.org For example, in the enantioselective synthesis of (+)-Hinckdentine A, the stereochemical information embedded in a chiral indolyl alcohol was reliably transferred to a newly formed stereogenic center during a key rearrangement step, demonstrating precise stereocontrol. acs.org This principle of chirality transfer or induction by a catalyst is central to creating stereogenic centers with high enantiomeric excess (ee). libretexts.orgacs.org

Applications of Chloroketene Diethylacetal in Complex Organic Synthesis

Synthesis of Heterocyclic Scaffoldsresearchgate.netcdnsciencepub.comresearchgate.netmagtech.com.cn

Chloroketene diethylacetal is a valuable building block for the synthesis of a variety of heterocyclic compounds. researchgate.netcdnsciencepub.comresearchgate.netmagtech.com.cn Its utility stems from its ability to participate in cycloaddition reactions and subsequent transformations to yield complex molecular architectures.

Alpha-Pyrones and Gamma-Lactonesresearchgate.netcdnsciencepub.combeilstein-journals.orgnih.govdiva-portal.orgmdpi.com

The synthesis of α-pyrones, a common motif in many natural products, can be efficiently achieved using this compound. researchgate.netcdnsciencepub.combeilstein-journals.org The cycloaddition of chloroketene acetals to α,β-unsaturated aldehydes and ketones affords 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans. researchgate.netcdnsciencepub.com Subsequent treatment of these intermediates with alkoxides in solvents like dimethyl sulfoxide (B87167) or dimethylformamide directly yields α-pyrones. researchgate.netcdnsciencepub.com This method has been successfully applied to the synthesis of various alkyl and aryl-substituted α-pyrones. cdnsciencepub.com

A notable application of this methodology is in the synthesis of bufadienolides, a class of steroids containing an α-pyrone ring. researchgate.net For instance, the reaction of chloroketene dimethyl acetal (B89532) with a steroidal 20-methylene-21-aldehyde, followed by treatment with sodium methoxide (B1231860) in dimethylsulfoxide, provides an efficient route to these complex natural products. researchgate.net

Furthermore, γ-lactones, another important class of naturally occurring compounds, can also be synthesized through strategies involving related intermediates. nih.govdiva-portal.orgmdpi.com

Functionalized Dihydropyransresearchgate.netcdnsciencepub.comrsc.orgresearchgate.netoist.jp

The initial products of the cycloaddition reaction between chloroketene acetals and α,β-unsaturated carbonyl compounds are functionalized dihydropyrans. researchgate.netcdnsciencepub.com Specifically, these reactions yield 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans. researchgate.netcdnsciencepub.com These dihydropyran derivatives are versatile intermediates that can be isolated or directly converted to other heterocyclic structures, such as the α-pyrones mentioned previously. researchgate.netcdnsciencepub.comrsc.orgoist.jp The stability and reactivity of these dihydropyrans can be influenced by the substituents on the starting materials. researchgate.net

Ethenonucleosides and Related Annulated Nucleoside Analogsfrontiersin.orgnih.govresearchgate.netacs.org

This compound serves as a key reagent for the annelation of nucleosides, leading to the formation of ethenonucleosides and their analogs. frontiersin.orgnih.govresearchgate.netacs.org These modified nucleosides are of significant interest due to their potential biological activities.

The reaction of this compound with nucleosides containing an amidine-like moiety, such as adenosine (B11128) and cytidine (B196190), results in a cyclocondensation to form a new five-membered ring. researchgate.net This "etheno bridge" is substituted with an ethoxy group. researchgate.net The reaction proceeds with high selectivity, and the sugar moiety generally does not significantly affect the course of the modification. nih.gov This allows for the synthesis of etheno derivatives from a variety of protected and unprotected nucleosides, including ribo- and deoxyribonucleosides, as well as their phosphates. nih.gov

For instance, the reaction of this compound with cytidine or adenosine derivatives can lead to the formation of syn-disubstituted tetraazapentalenes after a subsequent oxidative cyclization step. researchgate.net

The stability of the resulting ethenonucleosides can be influenced by the nature of the substituents on the heterocyclic base. frontiersin.orgnih.gov In general, ethenonucleosides are not highly stable compounds. frontiersin.orgnih.gov For example, 1,N6-ethenoadenosine can undergo ring opening under basic conditions. frontiersin.orgnih.gov

The stability of 1,N2-ethenoguanosine derivatives is dependent on the substituents at the 6-position. frontiersin.org A correlation has been observed between the stability and the electronic effects of 6-aryl substituents in tricyclic nucleosides related to linear ethenoguanosine. frontiersin.org For example, a 6-(4-dialkylamino)phenyl acyclonucleoside decomposes rapidly in water at room temperature. frontiersin.org This instability is sometimes desirable, as these compounds can act as prodrugs, releasing a biologically active nucleoside analog upon hydrolysis of the etheno ring under physiological conditions. frontiersin.org

Imidazo[1,2-a]pyridine (B132010) and Imidazo[1,2-a]quinoline Derivativesresearchgate.netnih.govnsf.govnih.govorganic-chemistry.orgrsc.orgrsc.orgrsc.orgprepchem.com

This compound has been utilized in the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines and imidazo[1,2-a]quinolines. researchgate.net These scaffolds are present in numerous compounds with a wide range of biological activities, including antiviral and anticancer properties. nih.govnih.govorganic-chemistry.orgrsc.orgrsc.org

The reaction of this compound with 2-aminopyridine (B139424) and 2-aminoquinoline (B145021) leads to the formation of the corresponding imidazo[1,2-a]pyridine and imidazo[1,2-a]quinoline derivatives. researchgate.net This reaction provides a direct route to these important heterocyclic cores. researchgate.netnsf.govrsc.orgprepchem.com

Table of Research Findings on this compound Applications

| Application | Reactants | Key Intermediates/Products | Significant Findings |

|---|---|---|---|

| α-Pyrone Synthesis | This compound, α,β-Unsaturated aldehydes/ketones | 2,2-Dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans, α-Pyrones | A two-step synthesis of α-pyrones and an efficient route to bufadienolides. researchgate.net |

| Functionalized Dihydropyran Synthesis | This compound, α,β-Unsaturated carbonyl compounds | 2,2-Dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans | These are versatile intermediates for further transformations. researchgate.netcdnsciencepub.com |

| Ethenonucleoside Synthesis | This compound, Adenosine, Cytidine | Ethenoadenosine, Ethenocytidine | Forms a new five-membered "etheno bridge" on the nucleobase. researchgate.net |

| Imidazo[1,2-a]pyridine/quinoline Synthesis | This compound, 2-Aminopyridine, 2-Aminoquinoline | Imidazo[1,2-a]pyridine derivatives, Imidazo[1,2-a]quinoline derivatives | A direct method to synthesize these biologically important fused heterocycles. researchgate.net |

Utilization as a C2 Building Block (Synthon)

In the strategic disassembly of target molecules known as retrosynthetic analysis, a synthon is a conceptual fragment that corresponds to a viable synthetic equivalent. This compound serves as a prominent synthetic equivalent for a C2 synthon, specifically functioning as an electrophilic two-carbon building block. Its utility stems from its ability to act as a ketene (B1206846) equivalent or a masked acetyl group, enabling the facile construction of carbon-carbon bonds.

The most significant application of this compound as a C2 synthon is in cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions) with electron-rich dienes or α,β-unsaturated carbonyl compounds. In these reactions, it acts as the dienophile, providing a two-carbon unit to form a six-membered ring.

For instance, the reaction of this compound with α,β-unsaturated aldehydes and ketones leads to the formation of 2,2-dialkoxy-3-chloro-3,4-dihydro-1,2-pyrans. cdnsciencepub.comresearchgate.net These dihydropyrans are stable intermediates that can be isolated and subsequently transformed into a variety of other useful compounds. cdnsciencepub.com The reaction is thermally induced and proceeds by heating the unsaturated carbonyl compound with the chloroketene acetal. cdnsciencepub.com The diethyl derivative is often used due to its accessibility, though it can sometimes lead to less stable intermediates compared to its dimethoxy counterpart. cdnsciencepub.com

The table below summarizes representative cycloaddition reactions where this compound functions as a C2 building block.

| Substrate (Diene Component) | Product (Initial Cycloadduct) | Reaction Conditions | Ref. |

| α,β-Unsaturated Aldehydes | 2,2-Diethoxy-3-chloro-3,4-dihydro-1,2-pyran | Heat | cdnsciencepub.comresearchgate.net |

| α,β-Unsaturated Ketones | Substituted 2,2-Diethoxy-3-chloro-3,4-dihydro-1,2-pyran | Heat | cdnsciencepub.comresearchgate.net |

| β-Methoxy Enones | 3-Chloro-4-methoxy-dihydropyran derivative | Heat (~150°C) | cdnsciencepub.com |

These cycloaddition reactions highlight the efficiency of this compound in rapidly building molecular complexity by introducing a functionalized two-carbon unit, which is foundational for its use in more elaborate synthetic campaigns.

Total Synthesis of Natural Products and Architecturally Complex Molecules

The strategic use of this compound as a C2 building block has been instrumental in the total synthesis of several natural products and other architecturally complex molecules. Its ability to participate in cycloaddition reactions to form key heterocyclic intermediates, such as α-pyrones, is a recurring theme in these syntheses. cdnsciencepub.comcdnsciencepub.com α-Pyrones are a class of lactones that form the core structure of numerous bioactive natural products. nih.govnio.res.in

A general and powerful strategy involves the initial [4+2] cycloaddition of a chloroketene acetal with an α,β-unsaturated carbonyl compound to yield a 2,2-dialkoxy-3-chloro-3,4-dihydropyran intermediate. researchgate.netresearchgate.net Subsequent treatment of this intermediate with a base, such as sodium methoxide in dimethylsulfoxide (DMSO), induces dehydrohalogenation to furnish the corresponding α-pyrone directly in good yields. cdnsciencepub.comresearchgate.net

This methodology has been successfully applied to the synthesis of a range of natural products:

Anthraquinones: The condensation of ketene acetals with halonaphthoquinones has enabled the simple and regiospecific synthesis of naturally occurring anthraquinones, including catenarin, helminthosporin, emodin, and chrysophanol. researchgate.net This approach leverages the reactivity of the ketene acetal to build the quinone framework.

Bufadienolides: A two-step synthesis of bufadienolides, a class of cardioactive steroids, has been reported. researchgate.net The key steps are the cycloaddition of chloroketene dimethyl acetal to a steroidal 20-methylene-21-aldehyde, followed by base-induced elimination to form the characteristic α-pyrone ring of the bufadienolide structure. researchgate.net

Alkyl and Aryl α-Pyrones: Beyond specific complex targets, the method provides general access to a variety of substituted α-pyrones, which are themselves valuable synthetic intermediates and structural motifs in many natural products. cdnsciencepub.com

The table below lists natural products whose syntheses have utilized chloroketene acetal chemistry.

| Natural Product Class | Key Reagent | Key Transformation | Target Molecules | Ref. |

| Anthraquinones | Ketene Acetal | Condensation/Cycloaddition | Catenarin, Helminthosporin, Emodin, Chrysophanol | researchgate.net |

| Bufadienolides | Chloroketene Dimethyl Acetal | Cycloaddition-Elimination | Steroidal α-Pyrones | researchgate.net |

| α-Pyrones | Chloroketene Dialkyl Acetal | Cycloaddition-Elimination | Various Alkyl/Aryl-substituted α-Pyrones | cdnsciencepub.com |

The application of this compound and its analogs in these total syntheses underscores its importance in providing efficient and reliable routes to complex and biologically significant molecules.

Derivatization of this compound for Diversified Chemical Libraries

The generation of chemical libraries containing diverse molecular scaffolds is crucial for drug discovery and materials science. This compound is an excellent starting material for creating such libraries due to the reactivity of its chloro substituent, which can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups and the construction of novel heterocyclic systems.

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution pathway, leading to a range of functionalized ketene acetals or cyclized products.

Synthesis of Fused Heterocycles: A significant application is the reaction with primary amines, particularly those on heterocyclic scaffolds. For example, reacting this compound with 2-aminopyridine or 2-aminoquinoline does not simply yield a substitution product but results in a cascade reaction to form fused heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[1,2-a]quinolines. researchgate.net This provides a rapid entry into complex and medicinally relevant scaffolds.

Nucleoside Modification: this compound has been employed as a "nucleoside annelating reagent." acs.org It reacts with the amino groups of nucleosides, such as adenosine, to form fluorescent etheno-bridged derivatives. researchgate.net This derivatization is useful for creating probes to study nucleic acid structure and function, as well as for synthesizing modified nucleosides with potential therapeutic applications. researchgate.net

The following table illustrates the derivatization of this compound with different nucleophiles to generate diverse molecular structures.

| Nucleophile | Reagent | Product Type | Resulting Scaffold | Ref. |

| Heterocyclic Primary Amines | This compound | Cyclization/Condensation | Imidazo[1,2-a]pyridines, Imidazo[1,2-a]quinolines | researchgate.net |

| Nucleosides (e.g., Adenosine) | This compound | Annulation | Ethenoadenosine derivatives | acs.orgresearchgate.net |

| Anilines | This compound | Nucleophilic Substitution | Ethyl N-phenylchloroacetimidate | researchgate.net |

By leveraging these derivatization strategies, chemists can rapidly access a wide array of compounds from a single, readily available starting material, facilitating the exploration of chemical space for various applications.

Spectroscopic and Analytical Techniques for Reaction Analysis Involving Chloroketene Diethylacetal

Advanced Spectroscopic Methods for Structure Elucidation of Reaction Products and Intermediates

Spectroscopy is the primary tool for determining the structure of molecules resulting from chemical reactions. For the analysis of products and transient species in reactions of chloroketene diethylacetal, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly crucial. nih.gov These methods provide complementary information that, when combined, allows for the unambiguous assignment of chemical structures. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the structure of organic compounds. libretexts.orgnih.gov It is fundamental in the analysis of reactions involving this compound, particularly for characterizing the structure of intermediates and final products. dtic.mil Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to piece together the molecular framework.

In the context of this compound reactions, such as its use as a nucleoside annelating agent, NMR spectroscopy is essential for determining the structure of the resulting complex molecules. dtic.mil For instance, in the condensation of this compound with nucleosides, NMR analysis allows for decisions on the direction of ring closure by analyzing the chemical shifts and coupling constants of the protons and carbons in the newly formed ring system. dtic.mil

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The characteristic signals for the diethylacetal group—a quartet for the methylene (B1212753) (-O-CH₂ -CH₃) protons and a triplet for the methyl (O-CH₂-CH₃ ) protons—are key reporters. Changes in their chemical shifts can indicate the transformation of the acetal (B89532) moiety. Similarly, the appearance of new signals reveals the structure of the main product. For example, in cycloaddition reactions, the stereochemistry of the products, such as the relative configuration of protons on a newly formed ring, can often be determined by the magnitude of the proton-proton coupling constants (J-values). chemrxiv.org

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assembling the full structure of complex products derived from this compound, especially when 1D spectra are insufficient for a complete assignment. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Product of a Reaction with this compound

This table demonstrates the type of data obtained from NMR analysis to characterize a reaction product. The specific shifts and couplings would vary depending on the exact molecular structure.

| Atom/Group | ¹H NMR | ¹³C NMR | Key Correlations (from 2D NMR) |

| Ethyl Group (-OCH₂CH₃) | Triplet, ~1.2 ppm (3H) | ~15 ppm | Protons correlate with the adjacent methylene carbon. |

| Methylene Group (-OCH₂ CH₃) | Quartet, ~3.6 ppm (2H) | ~62 ppm | Protons correlate with the ethyl carbon and the acetal carbon. |

| Acetal Carbon | - | ~100 ppm | HMBC correlation to methylene and other nearby protons. |

| New Ring Proton A | Doublet of doublets, ~4.5 ppm (1H) | ~75 ppm | COSY correlation to other ring protons (B, C). HSQC to its attached carbon. |

| New Ring Proton B | Multiplet, ~2.8 ppm (1H) | ~40 ppm | COSY correlation to other ring protons (A, C). HSQC to its attached carbon. |

| Carbonyl Carbon (C=O) | - | ~170 ppm | HMBC correlation to nearby protons, confirming its position. |

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov In the study of this compound reactions, MS is critical for confirming the identity of products and for gaining insight into reaction mechanisms. uvic.canih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly valuable. It can determine the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the calculation of a unique elemental formula, which is a crucial step in identifying a newly synthesized compound. For example, after a reaction, HRMS can confirm that the product's molecular formula matches the one expected from the proposed reaction pathway, such as a cycloaddition or substitution. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern is often characteristic of a particular molecular structure or functional group. By analyzing these fragments, chemists can deduce the connectivity of atoms within the molecule, corroborating structures proposed by NMR. In mechanistic studies, MS can be used to detect and identify transient intermediates or byproducts, even at very low concentrations. nih.gov For instance, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, enabling the observation of key species that provide evidence for a proposed reaction pathway. dal.ca

Table 2: Example of Mass Spectrometry Data for Product Characterization

This table illustrates how mass spectrometry data is used to confirm the identity of a reaction product.

| Analysis Type | Technique | Result | Interpretation |

| Molecular Formula Determination | HRMS (ESI+) | m/z [M+Na]⁺ found: 253.1046 | Calculated for C₁₂H₁₈O₄Na: 253.1052. The small mass error confirms the elemental composition. |

| Structural Confirmation | MS/MS | Precursor Ion: 253.1 -> Fragments: 207.1, 179.1 | The observed fragments correspond to the loss of specific groups (e.g., loss of ethanol (B145695), loss of an ethyl group), supporting the proposed structure. |

| Reaction Intermediate Search | ESI-MS | m/z 151.05 | Possible detection of a protonated this compound intermediate [M+H]⁺. |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both monitoring the progress of a reaction involving this compound and for the purification of the final products. d-nb.info

Reaction monitoring is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS), are used to track the disappearance of starting materials and the appearance of products over time. d-nb.infodss.go.th A small aliquot of the reaction mixture is taken at various time points, and the relative amounts of each component are quantified. This allows chemists to determine when the reaction is complete and to identify the formation of any unwanted side products. Thin-Layer Chromatography (TLC) is also a simple and rapid method used for qualitative monitoring of reaction progress. thieme-connect.de

Once the reaction is complete, the desired product must be separated from any unreacted starting materials, catalysts, and byproducts. Preparative chromatography is the standard method for this purification step. Depending on the volatility and polarity of the product, either preparative GC or, more commonly, flash column chromatography (a form of liquid chromatography) is employed. Fractions are collected and analyzed (e.g., by TLC or LC-MS) to identify those containing the pure product, which are then combined and concentrated. d-nb.info The isolation of a pure compound is a prerequisite for its unambiguous characterization by spectroscopic methods like NMR and MS. uoa.gr

Table 3: Example of HPLC Data for Reaction Monitoring

This table shows hypothetical data from an HPLC analysis used to track the conversion of a starting material (SM) to a product (P) over time in a reaction with this compound.

| Time (hours) | Retention Time of SM (min) | Peak Area of SM (%) | Retention Time of P (min) | Peak Area of P (%) | Conversion (%) |

| 0 | 5.2 | 100 | - | 0 | 0 |

| 1 | 5.2 | 65 | 8.1 | 35 | 35 |

| 2 | 5.2 | 32 | 8.1 | 68 | 68 |

| 4 | 5.2 | 8 | 8.1 | 92 | 92 |

| 6 | 5.2 | <1 | 8.1 | >99 | >99 |

Theoretical and Computational Chemistry Studies on Chloroketene Diethylacetal Reactivity

Quantum Chemical Calculations on Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of reactions involving chloroketene diethylacetal. These calculations provide a quantitative understanding of the factors that govern the reactivity and selectivity of this compound.

The study of transition states is fundamental to understanding the kinetics of a chemical reaction. For reactions involving chloroketenes, such as [2+2] cycloadditions, DFT calculations can be employed to locate and characterize the transition state structures. The energy of these transition states, relative to the reactants, determines the activation energy barrier of the reaction.

Table 1: Illustrative Calculated Energy Data for a Generic Chloroketene Cycloaddition Reaction

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 15 - 25 |

| Reaction Energy (ΔE) | -10 to -20 |

Note: These values are representative and can vary significantly depending on the specific reactants and reaction conditions.

Quantum chemical calculations are highly effective in predicting the regioselectivity and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways leading to various regioisomers or stereoisomers, the most likely product can be identified. The pathway with the lowest energy barrier is expected to be the dominant one.

For example, in the reaction of a substituted chloroketene with an unsymmetrical alkene, two different regioisomers can be formed. DFT calculations can determine the transition state energies for both pathways. The regioselectivity is then predicted based on the difference in these activation energies. A larger energy difference implies higher selectivity. Advanced computational workflows have been developed to automate the prediction of regioselectivity in various organic reactions, achieving high accuracy beilstein-journals.org. Similarly, the stereoselectivity of a reaction, such as the formation of a specific diastereomer, can be rationalized by examining the relative energies of the corresponding transition states. In studies of ketene-imine cycloadditions, computational methods have successfully supported experimental observations of high diastereoselectivity, attributing it to factors like electrostatic repulsion in the transition state semanticscholar.org.

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations are excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic aspects of a reaction. MD simulations follow the trajectory of atoms and molecules over time, offering a more complete picture of the reaction mechanism.

For reactions of this compound, MD simulations could be used to explore the conformational flexibility of the reactants and the transition state, as well as the role of solvent molecules in the reaction dynamics. By simulating the reaction pathway, it is possible to identify short-lived intermediates and understand how the system navigates the potential energy surface from reactants to products. While specific MD studies on this compound are not prevalent in the literature, the methodology has been applied to study the self-assembly of fullerene-based amphiphiles and the kinetics of polymerization, demonstrating its utility in complex chemical systems mdpi.commdpi.com.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a qualitative yet powerful model used to explain and predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comyoutube.comyoutube.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy difference between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller energy gap generally corresponds to a more facile reaction.

In the context of this compound, FMO theory can be used to understand its behavior in cycloaddition reactions. The HOMO and LUMO energies of this compound and its reaction partners can be calculated using quantum chemical methods. These values can then be used to predict the feasibility of a reaction and, in some cases, the regioselectivity. The coefficients of the atomic orbitals in the HOMO and LUMO can also provide insights into which atoms are most likely to be involved in bond formation. In many cycloaddition reactions involving ketenes, the interaction between the HOMO of the alkene and the LUMO of the ketene (B1206846) is dominant. The shapes and energies of these frontier orbitals dictate the preferred orientation of the reactants as they approach each other, thus influencing the stereochemical outcome of the reaction.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) |

| Chloroketene (analog) | -9.5 to -10.5 | -0.5 to 0.5 |

| Alkene | -8.5 to -9.5 | 1.0 to 2.0 |

Note: These are typical energy ranges for these classes of compounds and can be influenced by substituents.

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental results. When computational models accurately reproduce experimental observations, they can be used with greater confidence to predict the outcomes of new reactions or to explain unexpected results.

For reactions involving this compound, theoretical predictions regarding regioselectivity, stereoselectivity, and reaction rates can be compared with data obtained from laboratory experiments. For instance, if DFT calculations predict the formation of a specific regioisomer as the major product, this can be verified by spectroscopic analysis of the reaction mixture. Discrepancies between theoretical predictions and experimental results can point to deficiencies in the computational model or to a more complex reaction mechanism than initially assumed, thereby stimulating further investigation. The successful correlation of DFT calculations with experimental outcomes has been demonstrated in various cycloaddition reactions, including those of other ketene derivatives researchgate.net.

Emerging Research Directions and Future Perspectives in Chloroketene Diethylacetal Chemistry

Exploration of Novel Reaction Manifolds

The electron-rich double bond in chloroketene diethylacetal makes it an excellent candidate for various cycloaddition reactions. Current research on analogous ketene (B1206846) acetals focuses heavily on their reactions with electron-poor alkenes, which typically proceed through a zwitterionic intermediate to form cyclobutane (B1203170) derivatives. acs.org Future exploration for this compound will likely concentrate on expanding the scope of its cycloaddition partners and exploring tandem reaction sequences.

The reaction of ketene diethyl acetal (B89532) with electrophilic alkenes is known to produce a variety of products, including cyclobutanes and, in some cases, cyclohexanes. acs.orgcapes.gov.br The presence of the chlorine atom on this compound is expected to modulate the stability and reactivity of the key zwitterionic intermediate, potentially opening pathways to new molecular scaffolds or altering the regioselectivity of the cycloaddition. Research could be directed towards reacting this compound with novel dipolarophiles and dienophiles to access unique heterocyclic systems. For instance, tandem cyclizations, similar to those seen with ketene N,S-acetals, could be developed to build polysubstituted pyrroles and other valuable heterocycles in a single, step-economic operation. acs.org

| Reaction Type | Reactant Partner | Potential Product Class | Research Focus |

| [2+2] Cycloaddition | Electron-deficient alkenes | Substituted Cyclobutanes | Influence of chlorine on regioselectivity and stability. |

| [4+2] Hetero-Diels-Alder | α,β-Unsaturated ketones | Dihydropyran derivatives | Access to complex oxygen-containing heterocycles. |

| 1,3-Dipolar Cycloaddition | Nitrones, Nitrile Oxides | Isoxazolidines, Isoxazolines | Synthesis of five-membered nitrogen-oxygen heterocycles. |

| Tandem Cyclization | β-Ketodinitriles | Polysubstituted Pyrroles | Development of one-pot syntheses for complex heterocycles. |

Development of Asymmetric Transformations

A significant frontier in the chemistry of ketene acetals is the development of catalytic asymmetric reactions to produce enantioenriched products. nih.gov For this compound, future research will undoubtedly focus on leveraging its prochiral structure to install new stereocenters with high fidelity. Drawing parallels from the well-established chemistry of silyl ketene acetals, several catalytic systems hold immense promise.

Chiral Lewis acids, such as titanium complexes derived from BINOL, have been successfully used to catalyze the enantioselective addition of ketene silyl acetals to nitrones, providing a valuable route to optically active β-amino acids. acs.org Similarly, chiral phosphoramide activation of weak Lewis acids like silicon tetrachloride has enabled highly selective aldol additions to aldehydes. organic-chemistry.org Another powerful strategy involves anion-binding catalysis, where chiral thiourea derivatives promote the highly enantioselective acylation of silyl ketene acetals with acyl fluorides. harvard.eduacs.org

Adapting these methodologies to this compound could provide access to a wide array of chiral building blocks. The development of catalysts capable of controlling the facial selectivity of electrophilic attack on the double bond would enable the synthesis of compounds with chiral quaternary centers, which are valuable motifs in pharmaceuticals and natural products.

| Catalytic System | Electrophile | Product Type | Potential Enantioselectivity |

| Chiral Titanium/BINOL Complex | Nitrones | Chiral β-Amino Acid Derivatives | High ee% expected |

| Chiral Phosphoramide / SiCl₄ | Aldehydes | Chiral anti-Aldol Products | High dr and ee% expected |

| Chiral Thiourea / Lewis Base | Acyl Fluorides | Chiral α-Chloro-β-Ketoesters | High ee% expected |

| P-Spiro Chiral Brønsted Acid | Proton Source | Chiral α-Chloro Esters | High ee% expected |

Catalytic Strategies for Enhanced Efficiency and Selectivity

Modern organic synthesis demands highly efficient and selective reactions, a goal often achieved through innovative catalytic strategies. For this compound, future research will aim to move beyond stoichiometric reagents toward catalytic processes that offer improved atom economy and functional group tolerance.

Lewis base catalysis is a promising area. For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to catalyze the C-acylation of silyl ketene acetals by activating the acylating agent to form a more electrophilic acylpyridinium intermediate. mit.edu This approach could be applied to this compound for the synthesis of α-chloro-β-keto esters.

Furthermore, metal-free catalysis offers significant advantages in terms of cost and sustainability. The use of tetrabutylammonium fluoride (TBAF) to catalyze the reaction of silyl ketene acetals with epoxides to form γ-lactones demonstrates the potential of fluoride-based catalysts. organic-chemistry.org This strategy could be explored for this compound to facilitate nucleophilic additions and ring-opening reactions under mild, metal-free conditions. The development of novel phosphonium ylide-catalyzed reactions also presents an opportunity for divergent synthesis of complex cyclic ketene acetals. rsc.org

Integration into Flow Chemistry and Automated Synthesis

The generation and use of highly reactive intermediates like ketenes are often ideally suited to continuous flow processing. ucl.ac.uk Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can enhance safety, improve yields, and facilitate scaling up. researchgate.net

Given that ketenes are often generated in situ for immediate consumption, integrating the synthesis and subsequent reaction of this compound into a continuous flow system is a logical and promising future direction. ucl.ac.uk A flow setup could allow for the safe generation of a potentially unstable precursor, followed by its immediate reaction with a substrate in a subsequent reactor coil. This approach minimizes the handling of hazardous intermediates and can enable reactions that are difficult to control in batch processes. For instance, highly exothermic cycloaddition reactions could be managed effectively due to the superior heat transfer capabilities of microreactors. researchgate.net Automated flow systems could also be used for rapid reaction optimization and the creation of compound libraries based on the this compound scaffold.

Sustainable and Green Chemistry Approaches

Applying the principles of green chemistry is a critical goal for all future chemical research. yedarnd.com For this compound, this involves developing synthetic routes and applications that minimize waste, avoid hazardous solvents, and reduce energy consumption.

A key area for development is the use of solvent-free reaction conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) is another powerful tool for promoting green chemistry. Cycloaddition reactions of ketene acetals have been shown to proceed much faster and under milder conditions with microwave irradiation in the absence of a solvent. This technique could dramatically reduce reaction times and energy input for reactions involving this compound.

Furthermore, the development of heterogeneous and recyclable catalysts is a cornerstone of sustainable chemistry. researchgate.net Research into solid-supported acid catalysts or recoverable fluoride catalysts for reactions of this compound could lead to more environmentally friendly processes by simplifying product purification and allowing for catalyst reuse. organic-chemistry.org These green approaches not only reduce the environmental impact but also often lead to more cost-effective and efficient chemical manufacturing. ijsdr.org

Q & A

Q. What are the established synthetic routes for Chloroketene diethylacetal, and how do reaction conditions influence yield?

this compound is synthesized via dehalogenation or acetal-protection strategies. For example, dichloroacetyl chloride reacts with nucleophiles like MeSiPPh at low temperatures to generate chloroketene intermediates, which are subsequently trapped with diethylacetal-forming reagents . Yield optimization requires precise control of temperature (−80°C for ketene trapping) and stoichiometry to avoid side reactions (e.g., dimerization). Solvent polarity and drying agents (e.g., molecular sieves) are critical for acetal stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential. NMR identifies the ketene carbonyl (δ ~200–220 ppm) and acetal carbons (δ ~95–110 ppm). Infrared (IR) spectroscopy confirms the C=O stretch (~2100 cm) and acetal C-O vibrations (~1100 cm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks and isotopic patterns (e.g., chlorine isotopes) .

Q. How can researchers ensure the purity and stability of this compound during storage and experimentation?

Purity is assessed via gas chromatography (GC) or HPLC with UV detection. Stability requires anhydrous conditions (stored under inert gas with molecular sieves) and avoidance of protic solvents. Decomposition pathways (e.g., hydrolysis) are monitored by periodic NMR analysis. Low-temperature storage (−20°C) extends shelf life .

Advanced Research Questions

Q. What mechanistic insights exist for [2+2] cycloaddition reactions involving this compound, and how do substituents influence regioselectivity?

this compound participates in stereoselective cycloadditions with alkenes. Computational studies (DFT) suggest that electron-withdrawing groups (e.g., Cl) lower the LUMO energy of the ketene, favoring nucleophilic attack. Regioselectivity is influenced by steric hindrance from the diethylacetal group, which directs addition to less hindered positions. Kinetic vs. thermodynamic control can be probed by varying reaction temperatures .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example, unexpected NMR shifts may indicate residual moisture causing partial hydrolysis. Researchers should:

Q. What computational methods are suitable for modeling the reactivity of this compound in complex reaction environments?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states and intermediates in cycloadditions. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Molecular dynamics simulations assess conformational flexibility of the diethylacetal group under thermal conditions. These methods help rationalize experimental outcomes and guide catalyst design .

Q. How do competing reaction pathways (e.g., polymerization vs. cycloaddition) impact the utility of this compound in synthesis?

Competing pathways are mitigated by:

- Kinetic control : Low temperatures (−78°C) favor cycloaddition over polymerization.

- Catalysts : Lewis acids (e.g., ZnCl) stabilize ketene intermediates.

- Substrate design : Electron-deficient dienophiles accelerate desired reactions. Side reactions are monitored via time-resolved IR spectroscopy .

Methodological Best Practices

- Literature Review : Prioritize peer-reviewed journals (e.g., The Journal of Organic Chemistry) and avoid non-academic sources .

- Safety Protocols : Follow NIOSH guidelines for handling chlorinated compounds, including fume hood use and emergency exposure limits .

- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate key experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.